Pinocarvyl acetate, cis-(+)-
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Overview
Description
Pinocarvyl acetate, cis-(+)-: is an organic compound with the molecular formula C12H18O2 and a molecular weight of 194.2701 g/mol . . This compound is characterized by its unique chemical structure, which includes a cyclohexene ring with an acetate group attached.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pinocarvyl acetate, cis-(+)- can be synthesized through the reaction of β-pinenoxide with acetic anhydride in the presence of an acid catalyst such as montmorillonite K-10 . The reaction is typically carried out in a solvent like dichloromethane under controlled temperature conditions to achieve high yields.
Industrial Production Methods: Industrial production of pinocarvyl acetate, cis-(+)- often involves the use of β-pinenoxide as the starting material, which is reacted with acetic anhydride in the presence of various acid catalysts . The reaction conditions are optimized to maximize the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Pinocarvyl acetate, cis-(+)- undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include and .
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include and .
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include and .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous solution.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of .
Reduction: Formation of .
Substitution: Formation of various .
Scientific Research Applications
Pinocarvyl acetate, cis-(+)- has a wide range of scientific research applications, including:
Chemistry:
- Used as a precursor in the synthesis of other organic compounds.
- Employed in analytical chemistry for the development of new analytical methods.
Biology:
- Investigated for its potential antimicrobial properties.
- Studied for its effects on cell signaling pathways .
Medicine:
- Explored for its potential use in pharmaceutical formulations .
- Researched for its anti-inflammatory and antioxidant properties.
Industry:
- Used as a fragrance compound in the perfume industry.
- Employed as a flavoring agent in the food industry.
Mechanism of Action
The mechanism of action of pinocarvyl acetate, cis-(+)- involves its interaction with various molecular targets and pathways . It is believed to exert its effects through the modulation of enzyme activity and receptor binding . The compound may also influence gene expression and cellular signaling pathways , leading to its observed biological effects.
Comparison with Similar Compounds
- trans-Pinocarvyl acetate
- (Z)-Pinocarvyl acetate
- Pinocarvyl acetate
Comparison: Pinocarvyl acetate, cis-(+)- is unique due to its stereochemistry , which influences its chemical reactivity and biological activity . Compared to its stereoisomers, it may exhibit different physical properties and biological effects , making it a valuable compound for various applications.
Properties
CAS No. |
75044-06-3 |
---|---|
Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
[(1S,3S,5S)-6,6-dimethyl-2-methylidene-3-bicyclo[3.1.1]heptanyl] acetate |
InChI |
InChI=1S/C12H18O2/c1-7-10-5-9(12(10,3)4)6-11(7)14-8(2)13/h9-11H,1,5-6H2,2-4H3/t9-,10+,11-/m0/s1 |
InChI Key |
UDBAGFUFASPUFS-AXFHLTTASA-N |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@@H]2C[C@H](C1=C)C2(C)C |
Canonical SMILES |
CC(=O)OC1CC2CC(C1=C)C2(C)C |
Origin of Product |
United States |
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